2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride is a nitrogen-containing heterocyclic compound characterized by its unique fused structure comprising both pyrrole and triazole rings. This compound is notable for its potential applications in medicinal chemistry and various scientific fields due to its bioactive properties. Its molecular formula is CHClN, and it has a molecular weight of 223.7 g/mol. The compound is classified under triazole derivatives, which are known for their diverse biological activities, including antimicrobial and antiviral effects .
The synthesis of 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride typically involves several steps. A common method includes the cyclization of pyrrole derivatives with triazole precursors. For instance:
This method highlights the importance of specific conditions and catalysts in achieving high yields and desired product characteristics.
The molecular structure of 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride can be represented as follows:
Property | Data |
---|---|
CAS Number | 828914-68-7 |
Molecular Formula | CHClN |
Molecular Weight | 223.7 g/mol |
IUPAC Name | 2-phenyl-3,5,6,7-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]triazol-4-ium; chloride |
InChI Key | FRPZAASMSPGXLF-UHFFFAOYSA-N |
SMILES Notation | C1CC2=N+CN(N2)C3=CC=CC=C3.[Cl-] |
This structure reveals the intricate arrangement of nitrogen atoms within the rings and highlights the presence of a phenyl group attached to the pyrrole structure .
The chemical reactivity of 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride is significant due to its ability to participate in various reactions:
These reactions underscore the compound's versatility in both synthetic and biological contexts.
The mechanism of action for 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride involves its interaction with specific molecular targets:
Understanding these mechanisms is crucial for developing therapeutic applications.
The physical and chemical properties of 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride include:
Property | Value |
---|---|
Solubility | Not available |
Appearance | Typically a solid |
Stability | Stable under standard conditions |
These properties are essential for determining how the compound can be utilized in various applications .
The applications of 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride span multiple fields:
These applications highlight the compound's significance in advancing scientific research and development across different domains .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: